XV638

Description

Properties

CAS No. |

183854-11-7 |

|---|---|

Molecular Formula |

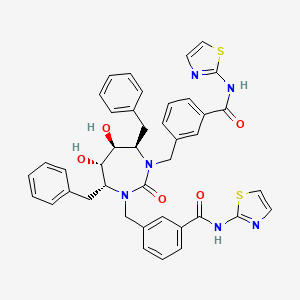

C41H38N6O5S2 |

Molecular Weight |

758.9 g/mol |

IUPAC Name |

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C41H38N6O5S2/c48-35-33(23-27-9-3-1-4-10-27)46(25-29-13-7-15-31(21-29)37(50)44-39-42-17-19-53-39)41(52)47(34(36(35)49)24-28-11-5-2-6-12-28)26-30-14-8-16-32(22-30)38(51)45-40-43-18-20-54-40/h1-22,33-36,48-49H,23-26H2,(H,42,44,50)(H,43,45,51)/t33-,34-,35+,36+/m1/s1 |

InChI Key |

JDALSSGOBMTZEP-NWJWHWDBSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |

Appearance |

Solid powder |

Other CAS No. |

183854-11-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

XV638; XV-638; XV 638. |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of XV638: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of XV638, a potent, second-generation HIV-1 protease inhibitor. It is designed to offer a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development. This document details the molecular interactions, inhibitory activity, and the experimental basis for our understanding of this compound's function.

Core Mechanism of Action

This compound is a non-peptidic, cyclic urea-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. Its primary mechanism of action is the direct, competitive inhibition of this critical viral enzyme. The HIV-1 protease is an aspartic protease essential for the viral life cycle, responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. By binding to the active site of the HIV-1 protease, this compound prevents this proteolytic processing, leading to the production of immature, non-infectious viral particles.

The enhanced efficacy of this compound, particularly against drug-resistant strains, is attributed to its unique structural features that optimize its interaction with the protease enzyme. It is an analog of earlier cyclic urea inhibitors like DMP323 but exhibits significantly greater potency. Structural studies have revealed that the increased effectiveness of this compound stems from more extensive interactions within the S2 subsite of the protease's active site. These interactions involve a greater number of van der Waals contacts and additional hydrogen bonds, which anchor the inhibitor more firmly in the active site.[1] This robust binding allows this compound to overcome mutations that confer resistance to earlier generations of protease inhibitors.

Quantitative Data on Inhibitory Activity

While the primary literature establishing the initial synthesis and biological evaluation of this compound was not fully accessible for this review, it is widely cited as demonstrating that this compound possesses low nanomolar potency against both wild-type and protease inhibitor-resistant mutants of HIV-1. The seminal work by Jadhav et al. (1997) is the foundational source for this quantitative data. Further structural studies confirmed that this compound is approximately 8-fold more potent than its predecessors against the wild-type HIV-1 protease.

| Target | Inhibitor | Reported Potency | Key Findings |

| Wild-Type HIV-1 Protease | This compound | Low Nanomolar | Approximately 8-fold more potent than first-generation cyclic urea inhibitors. |

| Drug-Resistant HIV-1 Protease Mutants (e.g., V82F, I84V) | This compound | Low Nanomolar | Maintains high potency against mutants that are resistant to other protease inhibitors. |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the mechanism of action of this compound.

HIV-1 Protease Enzymatic Assay

This protocol describes a common method for determining the inhibitory activity of compounds against HIV-1 protease.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant HIV-1 proteases.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 protease (wild-type and mutant forms)

-

A fluorogenic peptide substrate that mimics a natural cleavage site of the HIV-1 protease.

-

Assay buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

-

This compound stock solution in DMSO

-

Fluorescence microplate reader

-

-

Procedure:

-

Serial dilutions of this compound are prepared in the assay buffer.

-

A fixed concentration of the HIV-1 protease enzyme is added to the wells of a microplate containing the different concentrations of this compound.

-

The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate.

-

The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

-

The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

X-ray Crystallography of HIV-1 Protease in Complex with this compound

This protocol outlines the general steps for determining the three-dimensional structure of the HIV-1 protease-XV638 complex.

Objective: To elucidate the molecular interactions between this compound and the active site of the HIV-1 protease.

Methodology:

-

Protein Expression and Purification:

-

The gene for the HIV-1 protease (and its mutants) is expressed in a suitable host system, such as E. coli.

-

The recombinant protease is then purified to homogeneity using standard chromatographic techniques.

-

-

Crystallization (Hanging Drop Vapor Diffusion):

-

The purified HIV-1 protease is concentrated to a suitable level (e.g., 5-10 mg/mL).

-

The protease is incubated with a molar excess of this compound to ensure the formation of the enzyme-inhibitor complex.

-

A small drop (1-2 µL) of the protein-inhibitor solution is mixed with an equal volume of a crystallization reservoir solution on a siliconized glass coverslip. The reservoir solution contains a precipitant (e.g., polyethylene glycol, salts) that promotes crystallization.

-

The coverslip is inverted and sealed over the reservoir well, creating a "hanging drop."

-

Water vapor slowly diffuses from the drop to the more concentrated reservoir solution, gradually increasing the concentration of the protein and precipitant in the drop, leading to the formation of crystals.

-

Crystals are grown at a constant temperature (e.g., 4°C or room temperature).

-

-

Data Collection and Structure Determination:

-

A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen.

-

X-ray diffraction data are collected using a synchrotron radiation source.

-

The diffraction data are processed, and the three-dimensional structure of the complex is solved using molecular replacement and refined to a high resolution (e.g., 2.0 Å).

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of HIV-1 Protease by this compound disrupts viral maturation.

Experimental Workflow: HIV-1 Protease Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against HIV-1 Protease.

Logical Relationship: Overcoming Drug Resistance

Caption: How this compound's interactions with the S2 subsite overcome resistance.

References

Navigating the Landscape of NOX4 Inhibition: A Technical Guide

Executive Summary: This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NADPH Oxidase 4 (NOX4) inhibition. While the initial query focused on "XV638" as a selective NOX4 inhibitor, publicly available scientific data identifies this compound as a potent HIV-1 protease inhibitor, not a modulator of NOX4.[1] This document, therefore, pivots to provide a comprehensive overview of the current landscape of selective NOX4 inhibition, detailing the mechanisms, key inhibitors, experimental evaluation, and relevant signaling pathways.

The Role of NOX4 in Physiology and Disease

The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS).[2] Unlike other NOX isoforms, NOX4 is constitutively active and primarily generates hydrogen peroxide (H2O2).[2][3] This continuous ROS production implicates NOX4 in a variety of physiological and pathological processes. Dysregulation of NOX4 activity is linked to cardiovascular diseases, fibrosis, and cancer.[2][4][5][6] For instance, in cardiovascular conditions, NOX4-derived ROS contribute to endothelial dysfunction and fibrosis.[2][5] Similarly, in renal pathologies, NOX4 activation can lead to glomerulosclerosis and tubular damage.[5] Its role in promoting fibrosis is also noted in conditions like idiopathic pulmonary fibrosis and liver cirrhosis.[2] Furthermore, elevated ROS levels in cancerous cells, partly due to NOX4, are associated with tumor progression and therapeutic resistance.[2]

Mechanism of Action of NOX4 Inhibitors

NOX4 inhibitors are designed to specifically target and reduce the enzymatic activity of NOX4, thereby decreasing the production of ROS.[2] The primary mechanisms of these inhibitors involve either direct interaction with the catalytic site of the NOX4 enzyme or interference with its upstream signaling pathways that regulate its activity.[7] By binding to the enzyme, these inhibitors can prevent its activation or block its interaction with necessary substrates, leading to a reduction in ROS generation.[2] This mitigation of oxidative stress helps protect cells and tissues from damage.[2] The development of selective NOX4 inhibitors is a key focus, aiming to avoid off-target effects on other NOX isoforms.[2]

Prominent Selective NOX4 Inhibitors

Several small molecules have been identified as selective inhibitors of NOX4. The table below summarizes the quantitative data for some of the most well-characterized compounds.

| Compound | Target(s) | IC50/Ki | Cell-Based Assay Potency | Notes |

| GLX7013114 | Selective NOX4 | IC50 = 0.3 µM | - | No activity against NOX1/2/3/5, Glucose oxidase, or Xanthine oxidase. |

| Setanaxib (GKT137831) | Dual NOX1/NOX4 | Ki = 110 nM (NOX4), 140 nM (NOX1) | - | 15-fold less potent on NOX2 and 3-fold less potent on NOX5.[8][9] |

| GKT136901 | Dual NOX1/NOX4 | Ki = 165 nM (NOX4), 160 nM (NOX1) | - | Orally active and also a direct scavenger of peroxynitrite.[9] |

| GLX351322 | NOX4 | IC50 = 5 µM | Inhibits H2O2 production in NOX4-overexpressing cells. | - |

| GLX481304 | Dual NOX2/NOX4 | IC50 = 1.25 µM (for both) | - | Negligible effects on NOX1.[8] |

| APX-115 (Ewha-18278) | Pan-NOX | Ki = 0.63 µM (NOX4), 1.08 µM (NOX1), 0.57 µM (NOX2) | - | Orally active pan-NOX inhibitor.[9] |

Experimental Protocols for Evaluating NOX4 Inhibitors

The characterization of a novel NOX4 inhibitor requires a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic potential.

In Vitro Assays

-

Enzyme Inhibition Assay (Biochemical Assay):

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified NOX4.

-

Methodology:

-

Isolate and purify the NOX4 enzyme.

-

In a reaction buffer, combine the purified enzyme, the substrate (NADPH), and any necessary co-factors.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction and measure the production of H2O2 over time using a fluorescent or chemiluminescent probe (e.g., Amplex Red).

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]

-

-

-

Cell-Based ROS Production Assay:

-

Objective: To measure the inhibitor's ability to reduce ROS production in a cellular context.

-

Methodology:

-

Culture cells that endogenously express or are engineered to overexpress NOX4 (e.g., HEK293, vascular smooth muscle cells).[11]

-

Pre-incubate the cells with the test inhibitor at various concentrations.

-

Load the cells with a ROS-sensitive fluorescent dye (e.g., DCFDA).

-

Measure the fluorescence intensity, which corresponds to the level of intracellular ROS.

-

Determine the EC50 value, the effective concentration that causes 50% of the maximum response.

-

-

-

Selectivity Profiling:

-

Objective: To assess the inhibitor's specificity for NOX4 over other NOX isoforms and other oxidases.

-

Methodology:

-

Perform enzyme inhibition assays using purified NOX1, NOX2, NOX3, NOX5, and other relevant enzymes like xanthine oxidase.

-

Compare the IC50 values obtained for each enzyme to determine the selectivity profile of the inhibitor.

-

-

In Vivo Studies

-

Pharmacokinetic (PK) Studies:

-

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor in an animal model.

-

Methodology:

-

Administer the inhibitor to animals (e.g., mice, rats) via the intended clinical route (e.g., oral, intravenous).

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of the parent compound and its metabolites using methods like LC-MS/MS to determine key PK parameters.[12]

-

-

-

Efficacy in Disease Models:

-

Objective: To assess the therapeutic effect of the inhibitor in a relevant animal model of a NOX4-mediated disease.

-

Methodology:

-

Induce the disease in the animal model (e.g., a model of cardiac fibrosis or diabetic nephropathy).

-

Treat the animals with the inhibitor or a vehicle control.

-

At the end of the study, evaluate relevant pathological and functional endpoints (e.g., tissue histology, biomarkers, organ function).

-

-

Signaling Pathways and Experimental Workflows

NOX4-Mediated Signaling Pathway

Caption: NOX4 signaling cascade.

Experimental Workflow for NOX4 Inhibitor Screening

Caption: Drug discovery workflow for NOX4 inhibitors.

Conclusion

The selective inhibition of NOX4 presents a promising therapeutic strategy for a range of diseases characterized by oxidative stress and fibrosis. While the initial compound of interest, this compound, is not a NOX4 inhibitor, the field has produced a number of potent and selective small molecules that are valuable tools for research and potential starting points for drug development. The continued exploration of this target, guided by the robust experimental protocols outlined in this guide, will be crucial in translating the potential of NOX4 inhibition into clinical applications.

References

- 1. This compound | C41H38N6O5S2 | CID 441046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What are NOX4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. mdpi.com [mdpi.com]

- 5. frontiersin.org [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. scbt.com [scbt.com]

- 8. NADPH Oxidase (NOX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. youtube.com [youtube.com]

- 11. The contribution of Nox4 to NADPH oxidase activity in mouse vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of XV638: A Technical Examination of an HIV-1 Protease Inhibitor

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research into the role of XV638 in reactive oxygen species (ROS) production did not yield any publicly available scientific literature or data supporting a direct connection. The following guide is therefore focused on the well-documented role of this compound as a potent HIV-1 protease inhibitor, a function extensively described in peer-reviewed research. This document aims to provide an in-depth technical overview of this compound's established mechanism of action and its significance in antiviral drug development.

Executive Summary

This compound is a synthetic, non-peptidic small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. It belongs to the class of diazepanones and has demonstrated high potency against both wild-type and drug-resistant strains of the virus. Its development was a significant step in combating the emergence of resistance to earlier generations of protease inhibitors. This guide will detail the known mechanism of action of this compound, summarize its key properties, and provide an illustrative experimental protocol for assessing its inhibitory activity.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below, based on information from publicly accessible chemical databases.

| Property | Value | Source |

| PubChem CID | 441046 | [1] |

| Molecular Formula | C41H38N6O5S2 | [1] |

| Molecular Weight | 758.9 g/mol | [1] |

| Mechanism of Action | HIV-1 Protease Inhibitor | [1][2] |

| Chemical Class | Diazepanone | [1] |

| Known For | Potency against drug-resistant HIV strains | [3][4] |

Mechanism of Action: Inhibition of HIV-1 Protease

The primary role of this compound is to disrupt the lifecycle of HIV by inhibiting a critical viral enzyme, HIV-1 protease. This enzyme is essential for the maturation of new, infectious virions.

The HIV-1 Protease and Viral Maturation

During the late stages of HIV replication, the viral Gag and Gag-Pol polyproteins are synthesized. These long protein chains must be cleaved into smaller, functional proteins for the virus to assemble correctly and become infectious. HIV-1 protease is responsible for this precise cleavage.

This compound's Inhibitory Action

This compound is designed to fit into the active site of the HIV-1 protease, preventing it from binding to and cleaving the Gag and Gag-Pol polyproteins. By blocking the protease, this compound ensures that the newly produced viral particles cannot mature and are therefore non-infectious. This mechanism is illustrated in the signaling pathway diagram below.

Experimental Protocol: HIV-1 Protease Inhibition Assay

To determine the inhibitory activity of compounds like this compound, a common method is a fluorescence resonance energy transfer (FRET) based assay. The following is a generalized protocol.

Principle

A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time. The presence of an inhibitor like this compound will prevent this cleavage, resulting in a lower fluorescence signal.

Materials

-

Recombinant HIV-1 Protease

-

FRET peptide substrate

-

Assay buffer (e.g., sodium acetate, NaCl, EDTA, DTT, pH 4.7)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the HIV-1 protease and the FRET substrate to their working concentrations in the assay buffer.

-

Assay Reaction: a. To each well of the microplate, add the this compound dilution (or DMSO for control). b. Add the diluted HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set period (e.g., 60 minutes).

-

Data Analysis: a. Calculate the rate of reaction (slope of fluorescence intensity versus time) for each concentration of this compound. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that reduces the enzyme activity by 50%) by fitting the data to a dose-response curve.

The workflow for this experimental protocol is depicted below.

References

Foundational Research on NOX4 and Its Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NADPH oxidase 4 (NOX4) is a member of the NOX family of enzymes responsible for the production of reactive oxygen species (ROS). Unlike other NOX isoforms, NOX4 is constitutively active and primarily generates hydrogen peroxide (H2O2). While playing a role in physiological processes, aberrant NOX4 activity is implicated in a range of pathologies, including cardiovascular diseases, fibrosis, cancer, and neurodegenerative disorders. This has positioned NOX4 as a compelling therapeutic target for drug discovery and development. This technical guide provides an in-depth overview of the foundational research on NOX4, its role in key signaling pathways, and the current landscape of its inhibitors.

Quantitative Data on NOX4 Inhibitors

The development of small molecule inhibitors targeting NOX4 has been a major focus of research. The following tables summarize the quantitative data for some of the most cited NOX4 inhibitors.

| Inhibitor | Target(s) | Ki (nM) | IC50 (µM) | Notes |

| Setanaxib (GKT137831) | NOX1/NOX4 | 140 ± 40 (NOX1)110 ± 30 (NOX4)[1][2] | - | A selective dual inhibitor that has been evaluated in clinical trials. |

| Diphenyleneiodonium (DPI) | General Flavoprotein Inhibitor | - | 0.2[3] | A commonly used but non-selective NOX inhibitor. |

| Thioridazine | NOX2/NOX4 | - | 4[3] | An antipsychotic drug with off-target NOX inhibitory activity. |

| Apocynin | NOX2 (weak NOX4) | - | >200[3] | A weak inhibitor of NOX4. |

| Gliotoxin | NOX2 (weak NOX4) | - | >100 (low efficacy)[3] | Shows very low efficacy for NOX4 inhibition. |

| ML171 | NOX1 (cross-reactivity with NOX4) | - | 5[4][5] | A selective NOX1 inhibitor with some activity against NOX4. |

| VAS2870 | NOX2/NOX4 | - | 12.3[6] | A triazolopyrimidine derivative that inhibits multiple NOX isoforms. |

| GLX481304 | NOX2/NOX4 | - | 1.25[7] | A dual inhibitor of NOX2 and NOX4. |

Key Signaling Pathways Involving NOX4

NOX4-derived ROS act as signaling molecules that modulate various cellular pathways. Below are diagrams of key pathways where NOX4 plays a pivotal role.

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a key inducer of NOX4 expression, leading to a feed-forward loop that promotes fibrosis and other pathological processes.

NF-κB Signaling Pathway

NOX4-derived ROS can influence the activity of the transcription factor NF-κB, a critical regulator of inflammation and cell survival. There is evidence of a feedback loop between NOX4 and NF-κB.

Apoptosis Signaling Pathway

NOX4-mediated ROS production can induce apoptosis through the modulation of pro- and anti-apoptotic proteins.

Experimental Protocols

Accurate and reproducible measurement of NOX4 activity and its downstream effects is crucial for research in this field. Below are outlines of key experimental methodologies.

Measurement of NOX4-Dependent ROS Production

1. Amplex® Red Hydrogen Peroxide/Peroxidase Assay

This is a highly sensitive and specific assay for detecting H2O2.

-

Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H2O2 in a 1:1 stoichiometry to produce the highly fluorescent resorufin.

-

Methodology Outline:

-

Prepare a working solution of Amplex® Red reagent and HRP in a suitable reaction buffer (e.g., Krebs-Ringer phosphate glucose buffer).

-

Add the working solution to cell lysates or intact cells in a 96-well plate.

-

Incubate at room temperature or 37°C, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

-

A standard curve using known concentrations of H2O2 should be generated for quantification.

-

2. 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA) Assay

This is a widely used method for detecting general cellular ROS.

-

Principle: DCFDA is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound.

-

Methodology Outline:

-

Incubate cells with DCFDA in serum-free media.

-

Wash the cells to remove excess probe.

-

Treat cells with the experimental compounds (e.g., NOX4 inhibitors or stimuli).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~535 nm.

-

Measurement of NADPH Oxidase Activity

Lucigenin-Enhanced Chemiluminescence Assay

This assay is commonly used to measure superoxide production from NADPH oxidases.

-

Principle: Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide anions.

-

Methodology Outline:

-

Prepare cell or tissue homogenates in a suitable lysis buffer.

-

In a luminometer tube or a white-walled 96-well plate, add the homogenate to an assay buffer containing lucigenin.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the chemiluminescence using a luminometer.

-

The rate of light emission is proportional to the rate of superoxide production.

-

Experimental Workflow for NOX4 Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing novel NOX4 inhibitors.

Conclusion

NOX4 is a critical enzyme involved in a multitude of physiological and pathological processes. Its role in diseases characterized by oxidative stress and fibrosis has made it an attractive target for therapeutic intervention. The development of specific and potent NOX4 inhibitors holds significant promise for the treatment of a wide range of diseases. This guide provides a foundational understanding of NOX4, its inhibitors, and the experimental approaches used to study them, serving as a valuable resource for researchers and drug developers in this exciting field.

References

- 1. NADPH Oxidase Activity Assay With Lucigenin Chemiluminescence [bio-protocol.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 4. Nox4 involvement in TGF-beta and SMAD3-driven induction of the epithelial-to-mesenchymal transition and migration of breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

XV638: A Novel Kinase-Y Inhibitor for the Treatment of Glioblastoma Multiforme

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a median survival of just over a year.[1] The molecular heterogeneity of GBM and the presence of dysregulated signaling pathways are key drivers of its aggressive phenotype.[1] A novel serine/threonine kinase, designated Kinase-Y (KY), has been identified as a critical node in a pro-tumorigenic signaling cascade frequently overactivated in GBM. This document outlines the therapeutic potential of XV638, a first-in-class, potent, and selective small molecule inhibitor of Kinase-Y. Preclinical data demonstrate that this compound effectively inhibits KY signaling, reduces GBM cell viability, and significantly suppresses tumor growth in vivo, presenting a promising new therapeutic strategy for GBM.

The KY-Signal Pathway and Mechanism of Action of this compound

Kinase-Y is a downstream effector of aberrantly activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are commonly amplified or mutated in GBM.[1] Upon activation, Kinase-Y phosphorylates and activates the transcription factor complex Zeta (TF-Z), leading to the upregulation of genes critical for cell cycle progression, proliferation, and survival.

This compound is an ATP-competitive inhibitor that selectively binds to the kinase domain of Kinase-Y, preventing its autophosphorylation and subsequent activation of the downstream TF-Z complex. This targeted inhibition effectively shuts down the KY-Signal Pathway, leading to cell cycle arrest and apoptosis in GBM cells dependent on this pathway.

References

The Discovery and Synthesis of Novel NOX4 Inhibitors: A Technical Guide Focused on GKT137831 (Setanaxib)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on the Topic: This technical guide focuses on the discovery and synthesis of novel NADPH Oxidase 4 (NOX4) inhibitors, with a specific emphasis on GKT137831 (Setanaxib). The initial topic provided mentioned "XV638," however, research indicates that this compound is a potent HIV-1 protease inhibitor and is not associated with NOX4 inhibition. Therefore, this guide will proceed with a well-characterized and clinically relevant novel NOX4 inhibitor, GKT137831, as a representative example.

Introduction to NOX4 as a Therapeutic Target

The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) in a regulated manner. Unlike other NOX isoforms, NOX4 is constitutively active and primarily generates hydrogen peroxide (H₂O₂). Under physiological conditions, NOX4-derived ROS are involved in cellular signaling pathways, including differentiation. However, the overexpression and hyperactivity of NOX4 have been implicated in the pathogenesis of a range of diseases, most notably fibrotic conditions such as idiopathic pulmonary fibrosis (IPF), diabetic nephropathy, and liver fibrosis. Its role in promoting myofibroblast differentiation and extracellular matrix deposition makes it a compelling target for therapeutic intervention. The development of specific and potent NOX4 inhibitors is a promising strategy to mitigate the progression of these debilitating diseases.

The Discovery of GKT137831 (Setanaxib)

GKT137831, also known as Setanaxib, is a first-in-class, orally bioavailable dual inhibitor of NOX1 and NOX4.[1][2] It belongs to the pyrazolopyridine dione chemical series and was discovered by Genkyotex through a rational drug design approach that followed a high-throughput screening (HTS) campaign.[3] The initial screening identified the pyrazolopyridine dione scaffold as a promising starting point for NOX4 inhibition. Subsequent structural modifications were made to the lead compound, GKT136901, to enhance its binding affinity and improve its pharmacokinetic properties, leading to the discovery of GKT137831.[3]

High-Throughput Screening (HTS) Workflow

The discovery of the pyrazolopyridine dione scaffold was the result of a comprehensive HTS campaign designed to identify inhibitors of NOX4. While the specific details of the proprietary screen are not fully public, a general workflow for such a screen can be outlined.

Synthesis of GKT137831

GKT137831 is a member of the pyrazolopyridine dione chemical series. While a detailed, step-by-step synthesis is proprietary, the general synthesis of this class of compounds involves the construction of the core heterocyclic scaffold followed by the introduction of various substituents to optimize for potency and pharmacokinetic properties. The synthesis of related pyrazolopyridine derivatives often involves multi-component reactions or a sequence of cyclization and functional group interconversion steps.

Quantitative Data for GKT137831

GKT137831 has been characterized as a potent inhibitor of NOX1 and NOX4 with selectivity over other NOX isoforms. The inhibitory constants (Ki) have been determined in cell-free assays.

| Target | Ki (nM) |

| Human NOX1 | 110 ± 30 |

| Human NOX4 | 140 ± 40 |

| Human NOX2 | 1750 ± 700 |

| Human NOX5 | 410 ± 100 |

| Table 1: Inhibitory potency and selectivity of GKT137831 against various human NOX isoforms.[4] |

NOX4 Signaling Pathways in Fibrosis

NOX4 plays a central role in the pathogenesis of fibrosis, primarily through its interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a potent pro-fibrotic cytokine that stimulates the differentiation of fibroblasts into myofibroblasts, which are key cells responsible for the excessive deposition of extracellular matrix (ECM) components.

Key Experimental Protocols

In Vitro NOX Activity Assay (Cell-Free)

This assay is used to determine the direct inhibitory effect of a compound on NOX enzyme activity.

-

Principle: Measurement of ROS (specifically H₂O₂) production from a membrane fraction containing the NOX enzyme in the presence of NADPH. The Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit is commonly used.

-

Protocol Outline:

-

Prepare membrane fractions from cells overexpressing the specific NOX isoform (e.g., HEK293 cells transfected with NOX4).

-

In a 96-well plate, add the reaction mixture containing a phosphate buffer, Amplex Red reagent (e.g., 50-100 µM), and horseradish peroxidase (HRP, e.g., 0.1-0.2 U/ml).[5][6]

-

Add the NOX4-containing membrane fraction to each well.

-

Add varying concentrations of the test inhibitor (e.g., GKT137831) or vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the substrate, NADPH (e.g., 100-300 µM).

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time at 37°C.

-

Calculate the rate of H₂O₂ production and determine the IC₅₀ or Ki values for the inhibitor.

-

TGF-β-Induced Myofibroblast Differentiation

This cell-based assay assesses the ability of an inhibitor to block the pro-fibrotic transformation of fibroblasts.

-

Principle: Human dermal or lung fibroblasts are stimulated with TGF-β1 to induce their differentiation into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA). The inhibitory effect of the compound is quantified by measuring the reduction in α-SMA expression.

-

Protocol Outline:

-

Culture human dermal fibroblasts (hDFs) in appropriate media.

-

Pre-treat the cells with the test inhibitor (e.g., GKT137831 at 20 µM) or vehicle for 1 hour.[7]

-

Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/ml) for 24-48 hours.[7]

-

Assess myofibroblast differentiation by:

-

Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA (e.g., with a fluorescently labeled antibody) and filamentous actin (e.g., with phalloidin).[7] Quantify the percentage of α-SMA-positive cells.

-

qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression of fibrotic markers such as ACTA2 (α-SMA), COL1A1 (collagen type I alpha 1), and FN1 (fibronectin).[7]

-

Western Blot: Lyse the cells and perform western blotting to quantify the protein levels of α-SMA and other fibrotic markers.

-

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to evaluate the anti-fibrotic efficacy of drug candidates.[8][9]

-

Principle: A single intratracheal or oropharyngeal instillation of the anti-cancer drug bleomycin induces lung injury, inflammation, and subsequent progressive fibrosis in rodents, mimicking key aspects of human IPF.

-

Protocol Outline:

-

Anesthetize mice (e.g., C57BL/6) and instill a single dose of bleomycin sulfate (e.g., 1-3 U/kg) or saline (for control group) via the trachea.

-

Administer the test compound (e.g., GKT137831, typically 30-60 mg/kg/day via oral gavage) or vehicle, starting at a specified time point post-bleomycin instillation (for either a prophylactic or therapeutic regimen).

-

Continue treatment for a defined period (e.g., 14-28 days).

-

At the end of the study, sacrifice the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

-

Assess the extent of fibrosis by:

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis using the Ashcroft scoring system.[10]

-

Hydroxyproline Assay: Quantify the total collagen content in lung homogenates, as hydroxyproline is a major component of collagen.[10]

-

qRT-PCR and Western Blot: Analyze lung homogenates for the expression of fibrotic markers.

-

BALF Analysis: Perform cell counts and differential to assess inflammation.[10]

-

-

Clinical Development of GKT137831

GKT137831 (Setanaxib) is the first NOX inhibitor to advance into clinical trials.[1] It has been investigated in Phase 2 trials for diabetic nephropathy, primary biliary cholangitis, and idiopathic pulmonary fibrosis.[3][11] These trials have demonstrated that GKT137831 is well-tolerated and can reduce markers of inflammation and oxidative stress.[5]

Conclusion

The discovery of GKT137831 represents a significant advancement in the development of targeted therapies for fibrotic diseases. By inhibiting NOX4, a key driver of the fibrotic process, GKT137831 offers a promising therapeutic strategy. The successful application of a structured discovery and development process, from high-throughput screening to in-depth preclinical evaluation and clinical trials, underscores the potential of targeting NOX enzymes for the treatment of a wide range of pathologies driven by oxidative stress. This technical guide provides a framework for understanding the core methodologies and signaling pathways involved in the discovery and validation of novel NOX4 inhibitors like GKT137831.

References

- 1. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Setanaxib - Wikipedia [en.wikipedia.org]

- 4. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune Mechanisms of Pulmonary Fibrosis with Bleomycin [mdpi.com]

- 6. The Nox1/4 dual inhibitor GKT137831 or Nox4 knockdown inhibits Angiotensin-II-induced adult mouse cardiac fibroblast proliferation and migration. AT1 physically associates with Nox4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bleomycin induced Pulmonary Fibrosis Model - Creative Biolabs [creative-biolabs.com]

- 10. criver.com [criver.com]

- 11. A physician-initiated double-blind, randomised, placebo-controlled, phase 2 study evaluating the efficacy and safety of inhibition of NADPH oxidase with the first-in-class Nox-1/4 inhibitor, GKT137831, in adults with type 1 diabetes and persistently elevated urinary albumin excretion: Protocol and statistical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for XV638: Information Not Publicly Available

Efforts to retrieve specific in vitro experimental protocols, quantitative data, and signaling pathway information for a compound designated "XV638" have been unsuccessful. Extensive searches of publicly available scientific literature and drug development databases have yielded no specific data associated with this identifier.

The search for "this compound" did not produce any relevant results that would allow for the creation of detailed application notes, experimental protocols, or data summaries as requested. The inquiries included searches for its mechanism of action, involvement in in vitro studies, and any association with HIV research, based on a preliminary database entry.

This lack of information suggests that "this compound" may be an internal, preclinical compound identifier that has not yet been disclosed in published research or patents. It is also possible that the identifier is inaccurate or that the research program associated with it was discontinued before reaching the publication stage.

Without access to primary research data, the creation of the requested detailed protocols, data tables, and visualizations is not possible. The following sections would normally contain detailed experimental procedures and data; however, due to the absence of information on this compound, they remain empty.

I. Quantitative Data Summary

A summary of quantitative data, such as IC50, EC50, or other relevant metrics from in vitro assays, could not be compiled as no experimental results for this compound were found.

II. Experimental Protocols

Detailed methodologies for key in vitro experiments such as cell viability, kinase, or apoptosis assays involving this compound cannot be provided without published studies.

III. Signaling Pathway and Workflow Diagrams

Visualizations of signaling pathways affected by this compound or experimental workflows cannot be generated without established knowledge of its mechanism of action and experimental application.

Application Notes and Protocols for the Use of XV638 in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific experimental data for XV638, including its precise IC50 and CC50 values and its effects on specific cellular signaling pathways, are not extensively available in publicly accessible literature. The following application notes and protocols are based on established methodologies for the characterization of novel HIV-1 protease inhibitors. The quantitative data and signaling pathways presented are hypothetical and should serve as a guide for experimental design. Researchers must empirically determine the optimal conditions and specific effects of this compound in their experimental systems.

Introduction

This compound is a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease, a critical enzyme for viral replication. HIV-1 protease cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins that are essential for the assembly of infectious virions. By blocking this enzymatic activity, protease inhibitors like this compound lead to the production of immature and non-infectious viral particles. These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in cultured cells, as well as for investigating its potential impact on relevant cellular signaling pathways.

Mechanism of Action

This compound, as an HIV-1 protease inhibitor, is designed to competitively bind to the active site of the viral protease. This action prevents the processing of viral polyproteins, thereby halting the viral maturation process.

Caption: General mechanism of action for an HIV-1 Protease Inhibitor like this compound.

Data Presentation (Hypothetical Data for a Novel HIV-1 Protease Inhibitor)

The following tables provide a template for presenting quantitative data for a compound like this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Cell Line | Assay Type | Endpoint | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| TZM-bl | Single-cycle infectivity | Luciferase activity | 5.2 | >100 | >19,230 |

| MT-4 | Multi-cycle infectivity | Cell viability (MTT) | 8.7 | 85 | 9,770 |

| PBMCs | Multi-cycle infectivity | p24 antigen ELISA | 12.1 | >100 | >8,264 |

Table 2: Recommended Concentration Ranges for Initial Experiments

| Experiment Type | Starting Concentration | Dilution Factor |

| Antiviral Efficacy (IC50) | 1 µM | 3-fold serial |

| Cytotoxicity (CC50) | 100 µM | 2-fold serial |

| Signaling Pathway Analysis | 10 nM, 100 nM, 1 µM | N/A |

Experimental Protocols

Cell Culture and Maintenance

-

Recommended Cell Lines:

-

TZM-bl: A HeLa-derived cell line expressing CD4, CCR5, and CXCR4, with an integrated HIV-1 LTR-luciferase reporter cassette. Ideal for high-throughput screening of antiviral activity in a single-cycle infection model.

-

MT-4: A human T-cell leukemia line highly susceptible to HIV-1 infection, suitable for multi-cycle infectivity and cytotoxicity assays.

-

Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells that provide a more physiologically relevant model of HIV-1 infection in its natural target cells.

-

-

Standard Culture Media:

-

For cell lines: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For PBMCs: RPMI-1640 with 10% FBS, antibiotics, and 20 U/mL recombinant human IL-2 to stimulate T-cell proliferation.

-

-

Incubation: Maintain all cell cultures in a humidified incubator at 37°C with 5% CO₂.

Protocol: Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay quantifies the ability of this compound to inhibit HIV-1 entry and replication in a single-cycle infection model.

-

Cell Plating: Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Preparation: Prepare a 2X working stock of this compound by performing a serial dilution in culture medium.

-

Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells with no compound (virus control) and no virus (cell control).

-

Infection: Add a pre-titered amount of HIV-1 (e.g., strain NL4-3) to each well (except cell control wells).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Lysis and Readout: Aspirate the medium, wash the cells with PBS, and add 100 µL of a luciferase lysis buffer. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to the virus control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which this compound induces a 50% reduction in cell viability (CC50).

-

Cell Plating: Seed MT-4 cells or PBMCs in a 96-well plate at 2 x 10⁴ cells per well.

-

Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of DMSO or a detergent-based solubilization buffer to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percent cytotoxicity relative to the untreated cell control and determine the CC50 value from the dose-response curve.

Protocol: Western Blot Analysis of Cellular Signaling Pathways

This protocol investigates the effect of this compound on key signaling pathways often dysregulated during HIV-1 infection.

-

Cell Treatment: Culture PBMCs or MT-4 cells with or without HIV-1 infection in the presence of varying concentrations of this compound for 24-48 hours.

-

Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., antibodies against phospho-Akt, total Akt, phospho-NF-κB p65, total NF-κB p65, and a loading control like GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an ECL substrate and an appropriate imaging system.

-

Analysis: Perform densitometric analysis of the bands and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

Experimental Workflow

Caption: A streamlined workflow for the in vitro characterization of this compound.

Hypothetical Signaling Pathway Modulation by HIV-1 and Potential Intervention by this compound

HIV-1 infection can activate pro-survival pathways like PI3K/Akt and the pro-inflammatory NF-κB pathway to promote its replication and persistence. The off-target effects of antiretroviral drugs on these pathways are an area of active research.

Determining the Optimal Dosage of XV638 for Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

XV638 is a novel compound belonging to the benzamide class of organic molecules.[1] It has been identified as a potential therapeutic agent targeting the Gag-Pol polyprotein of the Human Immunodeficiency Virus type 1 (HIV-1).[1] The determination of an optimal and safe dosage in relevant animal models is a critical step in the preclinical development of this compound. This document provides detailed application notes and standardized protocols for establishing the optimal dosage of this compound in animal models, ensuring reproducible and reliable data for advancing to clinical trials.

These guidelines are based on established principles of pharmacology and toxicology for preclinical studies. The protocols outlined below are intended to serve as a comprehensive framework for researchers. It is imperative to adapt these protocols to the specific animal model and experimental design.

Data Presentation: Quantitative Summary

Effective dose determination relies on the systematic collection and analysis of quantitative data. The following tables provide a structured format for summarizing key data points from the proposed studies.

Table 1: Dose-Ranging and Efficacy Study Data

| Animal ID | Group (Dosage mg/kg) | Body Weight (g) | Viral Load (copies/mL) at Day X | CD4+ T-cell Count (cells/µL) at Day X | Observations (e.g., clinical signs) |

Table 2: Pharmacokinetic (PK) Profile of this compound

| Animal ID | Dosage (mg/kg) | Time (hours) | Plasma Concentration (ng/mL) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| 0 | |||||||

| 0.5 | |||||||

| 1 | |||||||

| 2 | |||||||

| 4 | |||||||

| 8 | |||||||

| 12 | |||||||

| 24 |

Table 3: Maximum Tolerated Dose (MTD) Study Observations

| Animal ID | Dosage (mg/kg) | Body Weight Change (%) | Clinical Score (e.g., 0-5) | Key Hematology/Biochemistry Parameter 1 | Key Hematology/Biochemistry Parameter 2 | Histopathological Findings (Key Organs) |

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity in the chosen animal model.

Materials:

-

This compound (clinical grade)

-

Vehicle for administration (e.g., sterile saline, DMSO/Cremophor solution)

-

Appropriate animal model (e.g., humanized mice for HIV studies)

-

Standard animal housing and care facilities

-

Equipment for dose administration (e.g., gavage needles, syringes)

-

Tools for clinical observation and sample collection

Procedure:

-

Animal Acclimation: Acclimate animals to the facility for a minimum of one week prior to the study.

-

Group Assignment: Randomly assign animals to dose groups (e.g., 5 animals per group). Include a vehicle control group.

-

Dose Escalation: Start with a low dose and escalate in subsequent groups. The dose steps should be based on any existing in vitro cytotoxicity data.

-

Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for a predetermined period (e.g., 7-14 days).

-

Clinical Monitoring: Observe animals at least twice daily for clinical signs of toxicity, including changes in weight, appetite, behavior, and appearance.

-

Data Collection: Record body weights daily. At the end of the study, collect blood for hematology and serum biochemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

-

MTD Determination: The MTD is defined as the highest dose that results in no more than a 10% loss in body weight and does not produce severe clinical signs of toxicity or mortality.

Dose-Ranging and Efficacy Study

Objective: To evaluate the antiviral efficacy of this compound at various dose levels and identify a dose range for further investigation.

Materials:

-

This compound

-

Vehicle

-

Infected animal model (e.g., humanized mice infected with HIV-1)

-

Reagents and equipment for quantifying viral load (e.g., qPCR)

-

Reagents and equipment for immune cell analysis (e.g., flow cytometry)

Procedure:

-

Animal Model: Utilize an animal model that recapitulates the key aspects of the disease. For HIV, humanized mice with a reconstituted human immune system are a common choice.

-

Infection: Infect the animals with a standardized dose of HIV-1.

-

Treatment Groups: Once infection is established (confirmed by detectable viral load), randomize animals into treatment groups, including a vehicle control and at least three dose levels of this compound (e.g., low, medium, high).

-

Dosing: Administer this compound daily for a specified duration (e.g., 14-28 days).

-

Monitoring: Monitor animal health and body weight regularly.

-

Efficacy Assessment: Collect blood samples at baseline and at specified time points during and after treatment to measure viral load and CD4+ T-cell counts.

-

Data Analysis: Compare the changes in viral load and CD4+ T-cell counts between the treatment groups and the vehicle control group to determine the dose-response relationship.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model.

Materials:

-

This compound

-

Vehicle

-

Cannulated animals (if serial blood sampling is required)

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Use healthy, non-infected animals for this study.

-

Dose Administration: Administer a single dose of this compound at a level determined to be efficacious and well-tolerated from previous studies.

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma and store them frozen until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

-

PK Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway for this compound inhibiting the HIV-1 Gag-Pol polyprotein.

Experimental Workflow

Caption: Experimental workflow for determining the optimal dosage of this compound in animal models.

References

XV638 solubility and preparation for research use

For Researchers, Scientists, and Drug Development Professionals

Introduction

XV638 is a potent, non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] As an essential enzyme for viral maturation, HIV-1 protease is a critical target for antiretroviral therapy. This compound, a diazepanone-based compound, interferes with the viral life cycle by preventing the cleavage of Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious virions. These application notes provide detailed information on the solubility of this compound, protocols for its preparation for research use, and its mechanism of action.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is provided in the table below. This information is useful for understanding its general characteristics.

| Property | Value | Source |

| Molecular Formula | C41H38N6O5S2 | PubChem[1] |

| Molecular Weight | 758.9 g/mol | PubChem[1] |

| XLogP3-AA | 5.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 11 | PubChem[1] |

Solubility of this compound

General Solubility Profile:

-

Aqueous Buffers: this compound is expected to have very low solubility in aqueous buffers at neutral pH.

-

Organic Solvents: It is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

For in vitro assays, it is common practice to dissolve poorly soluble compounds in 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted in an appropriate aqueous buffer or cell culture medium for the final assay. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent-induced artifacts.

Recommended Solvents for Stock Solution Preparation:

| Solvent | Anticipated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions for in vitro assays. |

| Ethanol | Likely Soluble | May be used as an alternative to DMSO, but compatibility with the specific assay should be verified. |

| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Not recommended for initial stock solution preparation. |

Note: The exact solubility of this compound in any given solvent should be determined empirically by the end-user. The information provided here is based on the expected properties of similar compounds.

Preparation of this compound for Research Use

This section provides a detailed protocol for the preparation of a stock solution of this compound and its subsequent dilution for use in a typical in vitro enzymatic assay.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight of this compound = 758.9 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 758.9 g/mol * 1 mL = 0.007589 g = 7.59 mg

-

-

-

Weighing the compound:

-

Carefully weigh out 7.59 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

-

Dissolving the compound:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

-

Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

-

-

Storage:

-

Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

-

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Experimental Protocols

The following protocols describe a typical in vitro HIV-1 protease enzymatic assay and a cell-based antiviral assay to evaluate the efficacy of this compound.

Protocol 2: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is a general guideline based on commercially available HIV-1 protease inhibitor screening kits.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate

-

Assay Buffer

-

This compound stock solution (10 mM in DMSO)

-

Positive control inhibitor (e.g., Pepstatin A)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound:

-

Perform serial dilutions of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

-

Further dilute each of these DMSO stocks into the assay buffer to achieve the final desired concentrations in the assay, ensuring the final DMSO concentration is ≤ 1%.

-

-

Set up the assay plate:

-

Enzyme Control (EC): Add assay buffer and HIV-1 protease.

-

Inhibitor Control (IC): Add assay buffer, HIV-1 protease, and the positive control inhibitor.

-

Test Wells (S): Add assay buffer, HIV-1 protease, and the desired concentration of this compound.

-

Blank: Add assay buffer only.

-

-

Enzyme and Inhibitor Incubation:

-

Add the recombinant HIV-1 protease to the EC, IC, and S wells.

-

Add the corresponding inhibitors (this compound or positive control) to the IC and S wells.

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate the reaction:

-

Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

-

Measure fluorescence:

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for 60-120 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percent inhibition for each concentration of this compound using the following formula:

-

% Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

-

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Protocol 3: Cell-Based Antiviral Activity Assay

This protocol outlines a general method to assess the antiviral activity of this compound in a cell culture system.

Materials:

-

A susceptible T-cell line (e.g., MT-4, CEM-SS)

-

HIV-1 viral stock (e.g., HIV-1 IIIB)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Positive control antiviral drug (e.g., another protease inhibitor like Ritonavir)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT)

-

Microplate reader

Procedure:

-

Cell Plating:

-

Seed the T-cell line into a 96-well plate at an appropriate density and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the positive control in the cell culture medium.

-

Add the diluted compounds to the corresponding wells of the cell plate. Include a "cells only" control and a "virus only" control.

-

-

Viral Infection:

-

Add the HIV-1 viral stock to all wells except the "cells only" control at a predetermined multiplicity of infection (MOI).

-

-

Incubation:

-

Incubate the plate for 4-6 days at 37°C in a humidified CO2 incubator.

-

-

Assessment of Antiviral Activity:

-

After the incubation period, assess cell viability using a suitable reagent (e.g., MTT).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell protection for each concentration of this compound relative to the "virus only" and "cells only" controls.

-

Plot the percentage of protection against the logarithm of the this compound concentration to determine the EC50 (50% effective concentration).

-

Similarly, determine the CC50 (50% cytotoxic concentration) from a parallel experiment without viral infection to calculate the selectivity index (SI = CC50/EC50).

-

Mechanism of Action and Signaling Pathway

This compound targets the HIV-1 protease, an enzyme crucial for the late stages of the viral replication cycle. The HIV-1 protease cleaves the Gag and Gag-Pol polyproteins into smaller, functional proteins that are necessary for the assembly of mature, infectious virions. By inhibiting this enzyme, this compound prevents the maturation of the virus, rendering it non-infectious.

Inhibition of HIV-1 Maturation by this compound

Caption: this compound inhibits HIV-1 protease, blocking the cleavage of polyproteins and viral maturation.

References

Application Notes and Protocols for Detecting Reactive Oxygen Species (ROS) with XV638 Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of the novel fluorescent probe, XV638, for the sensitive detection and quantification of reactive oxygen species (ROS) in cellular and biochemical assays.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] They play a dual role in biology, acting as essential signaling molecules in various cellular processes at low to moderate concentrations, while at high concentrations, they can cause significant damage to cellular structures, leading to oxidative stress.[2][3][4] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[5] Therefore, the accurate detection and quantification of ROS are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

This compound is a highly sensitive and specific fluorescent probe designed for the detection of major ROS, including superoxide (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). Upon reaction with ROS, the non-fluorescent this compound is oxidized to a highly fluorescent product, providing a robust signal for detection. This probe is cell-permeable, making it suitable for in vitro and cell-based assays.

Quantitative Data Summary

For optimal experimental design and data analysis, the key spectral and performance characteristics of this compound are summarized in the table below.

| Property | Value |

| Excitation Wavelength (max) | 495 nm |

| Emission Wavelength (max) | 525 nm |

| Quantum Yield | > 0.85 |

| Molar Extinction Coefficient | ~85,000 M⁻¹cm⁻¹ |

| Specificity | High for O₂⁻, •OH, H₂O₂ |

| Cell Permeability | High |

| Cytotoxicity | Low at working concentrations |

Signaling Pathway: ROS in Apoptosis

Reactive oxygen species are key signaling molecules in the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified pathway of ROS-mediated apoptosis.

Caption: Simplified signaling pathway of ROS-induced apoptosis.

Experimental Workflow for ROS Detection using this compound

The following diagram outlines the general workflow for a cell-based ROS detection assay using the this compound probe.

Caption: Experimental workflow for cell-based ROS detection.

Detailed Experimental Protocols

Protocol 1: In Vitro ROS Detection in a Cell-Free System

This protocol is designed for the detection of ROS generated in a chemical or enzymatic reaction.

Materials:

-

This compound Fluorescent Probe

-

Assay Buffer (e.g., PBS, pH 7.4)

-

ROS-generating system (e.g., Fenton reaction reagents: H₂O₂ and FeSO₄)

-

Positive Control (e.g., Tert-Butyl hydroperoxide)[1]

-

Negative Control (Assay buffer only)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO. Protect from light and store at -20°C.

-

Prepare a working solution of this compound by diluting the stock solution to 10 µM in Assay Buffer immediately before use.

-

Prepare the ROS-generating system and controls at the desired concentrations in Assay Buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the ROS-generating system or control.

-

Add 50 µL of the 10 µM this compound working solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Calculate the fold change in fluorescence intensity relative to the negative control.

-

Protocol 2: Intracellular ROS Detection in Adherent Cells

This protocol is for the quantification of intracellular ROS in adherent cell cultures.

Materials:

-

This compound Fluorescent Probe

-

Adherent cells of interest

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

ROS-inducing agent (e.g., H₂O₂, menadione)

-

ROS inhibitor (e.g., N-acetylcysteine) as a negative control

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed adherent cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 70-80%).

-

-

Cell Treatment:

-

Remove the culture medium and treat the cells with the experimental compounds (e.g., potential drug candidates, ROS inducers, or inhibitors) in fresh culture medium.

-

Incubate for the desired period.

-

-

This compound Staining:

-

Remove the treatment medium and wash the cells twice with warm PBS.

-

Add 100 µL of 5 µM this compound in pre-warmed PBS or serum-free medium to each well.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[1]

-

-

Data Acquisition:

-

Remove the this compound staining solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS or culture medium to each well.

-

For Microplate Reader: Immediately measure the fluorescence intensity at Ex/Em = 495/529 nm.[6]

-

For Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a standard FITC filter set.

-

For Flow Cytometry: Detach the cells using trypsin, wash with PBS, and resuspend in PBS for analysis.

-

-

Data Analysis:

-

For plate reader data, subtract the background fluorescence and normalize the data to a control group.

-

For microscopy, analyze the images for fluorescence intensity and localization.

-

For flow cytometry, quantify the mean fluorescence intensity of the cell population.

-

Protocol 3: Intracellular ROS Detection in Suspension Cells

This protocol is adapted for the measurement of ROS in non-adherent cell types.

Materials:

-

This compound Fluorescent Probe

-

Suspension cells of interest

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

ROS-inducing and inhibiting agents

-

1.5 mL microcentrifuge tubes

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Cell Treatment:

-

Adjust the cell density to 1 x 10⁶ cells/mL in culture medium.

-

Add the experimental compounds to the cell suspension and incubate for the desired time.

-

-

This compound Staining:

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in warm PBS containing 5 µM this compound.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Data Acquisition:

-

Centrifuge the cells, remove the staining solution, and wash once with warm PBS.

-

Resuspend the cells in 500 µL of PBS for flow cytometry or in 100 µL for analysis in a 96-well plate.

-

Acquire data using a flow cytometer or fluorescence microplate reader.

-

-

Data Analysis:

-

Analyze the data as described in Protocol 2.

-

Troubleshooting and Considerations

-

Photobleaching: this compound is susceptible to photobleaching. Minimize light exposure during all steps of the experiment.

-

Autofluorescence: Cellular autofluorescence can interfere with the signal. Include an unstained cell control to determine the background fluorescence.

-

Probe Concentration: The optimal concentration of this compound may vary depending on the cell type. A titration experiment is recommended to determine the optimal concentration that provides a good signal-to-noise ratio without causing cytotoxicity.

-

Controls: Always include positive and negative controls to ensure the assay is working correctly. A positive control could be cells treated with a known ROS inducer, and a negative control could be untreated cells or cells treated with a ROS scavenger.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROS enhance angiogenic properties via regulation of NRF2 in tumor endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. assaygenie.com [assaygenie.com]

Application Notes and Protocols for XV638, an ACVR1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction